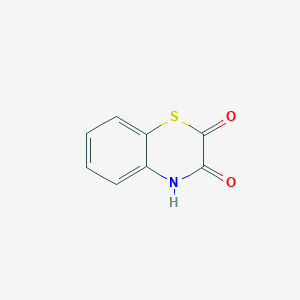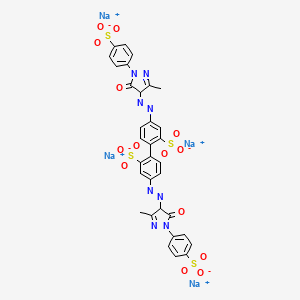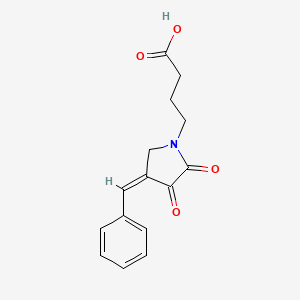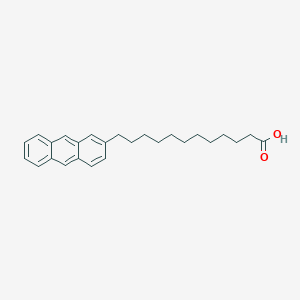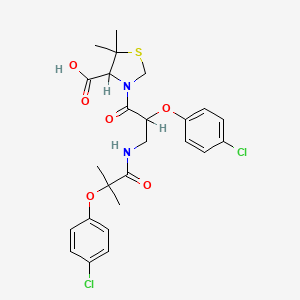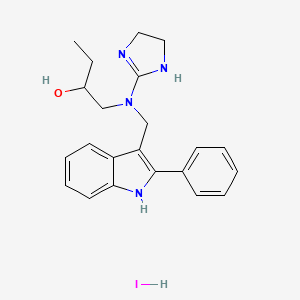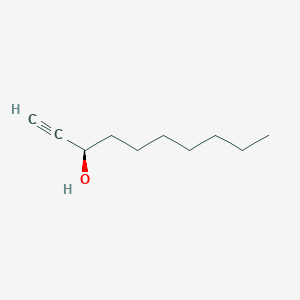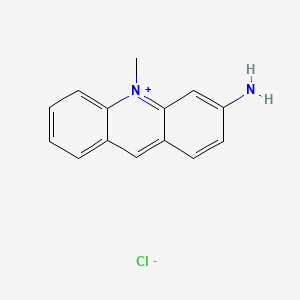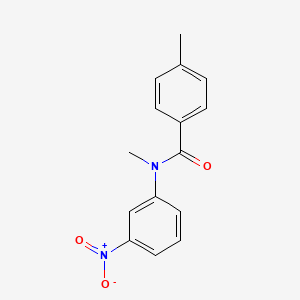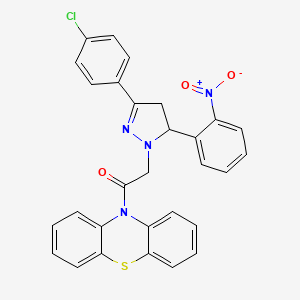
10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(2-nitrophenyl)-1H-pyrazol-1-yl)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(2-nitrophenyl)-1H-pyrazol-1-yl)acetyl)-: is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound is characterized by the presence of a phenothiazine core, substituted with a pyrazole ring and various functional groups, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(2-nitrophenyl)-1H-pyrazol-1-yl)acetyl)- typically involves multi-step organic reactionsKey reagents such as chloroacetyl chloride and triethylamine are often used in the initial steps, with subsequent reactions involving various catalysts and solvents to achieve the desired substitutions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenothiazine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Applications De Recherche Scientifique
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its structural complexity and functional groups.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including antipsychotic, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, it is utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(2-nitrophenyl)-1H-pyrazol-1-yl)acetyl)- involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, affecting transcription and replication processes. The pyrazole ring and other functional groups can modulate enzyme activity, leading to alterations in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine with antiemetic and antihistamine properties.
Thioridazine: Known for its antipsychotic effects.
Uniqueness: 10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(2-nitrophenyl)-1H-pyrazol-1-yl)acetyl)- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the pyrazole ring and nitro group differentiates it from other phenothiazine derivatives, potentially leading to novel applications and mechanisms of action .
Propriétés
Numéro CAS |
78807-76-8 |
|---|---|
Formule moléculaire |
C29H21ClN4O3S |
Poids moléculaire |
541.0 g/mol |
Nom IUPAC |
2-[5-(4-chlorophenyl)-3-(2-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C29H21ClN4O3S/c30-20-15-13-19(14-16-20)22-17-26(21-7-1-2-8-23(21)34(36)37)32(31-22)18-29(35)33-24-9-3-5-11-27(24)38-28-12-6-4-10-25(28)33/h1-16,26H,17-18H2 |
Clé InChI |
LOZQWNUKZJWQOV-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=CC=C(C=C2)Cl)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


